molecular formula C16H11NO2 B6390266 3-(Naphthalen-2-yl)picolinic acid CAS No. 1261920-78-8

3-(Naphthalen-2-yl)picolinic acid

Cat. No.: B6390266
CAS No.: 1261920-78-8
M. Wt: 249.26 g/mol
InChI Key: UDDNZXJEEVRMGP-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)picolinic acid is an organic compound that combines the structural features of naphthalene and picolinic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a naphthalene ring and a picolinic acid moiety in its structure allows for unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-2-yl)picolinic acid typically involves the coupling of a naphthalene derivative with picolinic acid or its derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a naphthalenyl boronic acid reacts with a halogenated picolinic acid under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and continuous flow systems to manage the exothermic nature of the reaction.

Types of Reactions:

    Oxidation: The naphthalene ring in this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: The compound can be reduced using hydrogenation reactions, often employing catalysts such as palladium on carbon, to yield reduced naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

3-(Naphthalen-2-yl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)picolinic acid in biological systems often involves its interaction with metal ions. The picolinic acid moiety acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then interact with various biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Picolinic Acid: A simpler analog with a single pyridine ring and a carboxylic acid group.

    Naphthalene Derivatives: Compounds like naphthoquinone and naphthalene diimide, which share the naphthalene core structure.

Uniqueness: 3-(Naphthalen-2-yl)picolinic acid is unique due to the combination of the naphthalene ring and the picolinic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its simpler analogs.

Properties

IUPAC Name

3-naphthalen-2-ylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)15-14(6-3-9-17-15)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDNZXJEEVRMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247512
Record name 2-Pyridinecarboxylic acid, 3-(2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-78-8
Record name 2-Pyridinecarboxylic acid, 3-(2-naphthalenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261920-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 3-(2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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